2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid is an organic compound that combines an amino group with a tetrahydrofuran ring structure. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of both an amino acid moiety and a cyclic ether contributes to its unique chemical properties and reactivity.
2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. Its structural variations, such as the (2R) and (2S) enantiomers, can be obtained through specific synthetic routes tailored for each form.
This compound falls under the category of amino acids due to its amino group, while its tetrahydrofuran component classifies it within cyclic ethers. It is also categorized as a chiral compound, which is significant in biological systems and pharmaceutical applications.
The synthesis of 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid typically involves several key steps:
In industrial settings, the production methods are optimized for scalability and cost-effectiveness. Catalysts and reaction conditions are carefully chosen to maximize yield and purity while minimizing environmental impact.
The molecular formula for 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid is C₇H₁₃NO₃. Its structure features:
The compound exhibits chirality due to the presence of a stereocenter at the second carbon atom. This chirality can lead to different biological activities depending on the enantiomer.
2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid involves its interaction with specific molecular targets within biological systems. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and biochemical processes. This interaction may lead to various biological effects depending on the specific targets involved.
Relevant data regarding melting points, boiling points, and other physical constants can vary based on synthesis methods and purity levels.
2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid has several scientific applications:
This compound's unique structural features make it a valuable candidate for further research and application in multiple scientific domains.
The chiral integrity of 2-amino-3-(tetrahydrofuran-3-yl)propanoic acid stereoisomers is paramount for their biological interactions and material properties. Two distinct synthetic pathways dominate industrial production: catalytic asymmetric hydrogenation and chiral pool derivatization. The hydrogenation approach utilizes tetrasubstituted enamine precursors subjected to rhodium catalysis with chiral ligands like PTBP-SKEWPHOS, achieving enantiomeric excess (ee) values exceeding 98% for both (2R)- and (2S)- configurations under optimized conditions [10]. This method offers exceptional stereocontrol but requires sophisticated catalyst systems. Alternatively, chiral pool strategies leverage epoxide ring-opening of enantiopure glycidol derivatives using tetrahydrofuran-3-yl nucleophiles. This method provides access to gram-scale quantities of both stereoisomers, though it involves multi-step sequences and potential racemization risks at the α-carbon .
The critical separation challenge lies in resolving the (2R,3R) and (2S,3S) diastereomers from complex reaction mixtures. Advanced techniques employ diastereomeric salt crystallization using chiral resolving agents like (R)-2-amino-1-phenylethanol. This method exploits the differential solubility of the diastereomeric salts, enabling isolation of enantiomerically pure (>99% ee) (2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid (CAS 1344964-79-9) and its (2R)-enantiomer (CAS 1344974-68-0) [6] . Molecular weight confirmation (159.18 g/mol, C₇H₁₃NO₃) and specific rotation verification are essential quality control metrics post-resolution [2].
Table 1: Enantioselective Synthesis Methods Comparison
Synthetic Method | Key Catalyst/Reagent | Achievable ee (%) | Throughput Scale | Primary Advantage |
---|---|---|---|---|
Rhodium-Catalyzed Hydrogenation | PTBP-SKEWPHOS/Rh | >98% | Multi-gram | Exceptional stereoselectivity |
Epoxide Ring-Opening | Tetrahydrofuran-3-yl MgBr | 90-95% | Gram to Kilogram | Utilizes commercially available chirality |
Diastereomeric Resolution | (R)-2-Amino-1-phenylethanol | >99% | Kilogram | Delivers pharma-grade enantiopurity |
Solid-phase peptide synthesis (SPPS) technology enables rapid, automated assembly of tetrahydrofuran-modified amino acid derivatives, circumventing complex purification hurdles inherent in solution-phase approaches. The Fmoc-protected variant of 2-amino-3-(tetrahydrofuran-3-yl)propanoic acid serves as the cornerstone building block for SPPS. Its incorporation follows standard carbodiimide-mediated coupling protocols (HOBt/DIC) onto Wang or Rink amide resins, achieving coupling efficiencies >98% within 2 hours as monitored by ninhydrin tests [1]. Key advantages include the elimination of intermediate isolations and the ability to perform exhaustive washing cycles to remove excess reagents, significantly enhancing purity (>95% by HPLC) of the final peptide sequences incorporating this non-canonical amino acid [5].
Customization capabilities are integral to SPPS platforms. Suppliers offer extensive parameter modification including resin type (acid-sensitive vs. photolabile linkers), side-chain protecting groups (Alloc for tetrahydrofuran oxygen), and particle size distribution (1-5 µM to 53 µM) tailored to specific automated synthesizer requirements [1]. This flexibility facilitates the synthesis of complex peptide libraries for structure-activity relationship (SAR) studies targeting neurological receptors or enzyme active sites where the tetrahydrofuran moiety modulates conformational dynamics. Post-cleavage, continuous flow membrane purification efficiently isolates the target peptides from resin fragments and scavengers, making this approach indispensable for drug discovery pipelines requiring high-throughput analog production [5].
The hydrogenation of tetrasubstituted enamines represents the most atom-economical route to enantiopure 2-amino-3-(tetrahydrofuran-3-yl)propanoic acid precursors. Critical advancements center on rhodium-DuPhos hybrid catalysts achieving near-perfect enantiocontrol. These systems hydrogenate sterically congested (Z)-enamides bearing the tetrahydrofuran-3-yl substituent at >200 psi H₂ pressure and 50°C in methanol, delivering protected amino acid derivatives with 98-99% ee and isolated yields exceeding 85% [10]. The reaction proceeds via a tight substrate-catalyst chelation where the tetrahydrofuran oxygen weakly coordinates to rhodium, reinforcing facial selectivity during hydride transfer. This subtle interaction is exploited using electron-deficient SKEWPHOS ligands (e.g., (S,S)-f-Cinnamyl-PTBP-SKEWPHOS) to enhance enantioselectivity for sterically demanding tetrahydrofuran-3-yl substrates [10].
Operational parameters significantly impact efficiency. Solvent polarity profoundly influences reaction rate and ee; polar protic solvents (MeOH, iPrOH) outperform aprotic alternatives. Substrate concentration optimization (typically 0.2-0.5 M) minimizes dimerization side products. Crucially, catalyst poisoning by trace amines necessitates rigorous substrate purification via silica gel filtration prior to hydrogenation. Industrial implementations utilize continuous stirred-tank reactors (CSTRs) with in-line FTIR monitoring for precise control of H₂ uptake and reaction quench timing, ensuring consistent stereochemical outcomes at multi-kilogram scales .
Table 2: Catalytic Systems for Enamine Hydrogenation
Catalyst System | Ligand | Pressure (psi H₂) | Temperature (°C) | ee (%) | Application Scope |
---|---|---|---|---|---|
Rhodium-DuPhos | (R,R)-Et-DuPhos | 200-300 | 40-50 | 98-99 | Broad (alkyl/aryl substituents) |
Rh-SKEWPHOS Hybrid | (S,S)-f-Cinnamyl-PTBP-SKEWPHOS | 150-200 | 50-60 | >99 | Bulky tetrahydrofuran/ tetrahydropyran |
Iridium-Phosphinooxazoline | tBu-PHOX | 500-1000 | 60-80 | 90-95 | High-temperature processes |
Chemical derivatization significantly expands the pharmacological utility of 2-amino-3-(tetrahydrofuran-3-yl)propanoic acid. The primary amine and carboxylic acid functionalities serve as orthogonal handles for structural diversification. Key derivatization pathways include:
Derivatization profoundly modulates bioactivity. The hydrochloride salt exhibits improved oral bioavailability in preclinical models compared to the free acid. Thioether analogs demonstrate potentiated activity in glutamate receptor modulation, while PEGylated derivatives show extended plasma half-life. Computational modeling (TPSA calculations: ~72.6 Ų for parent molecule) predicts permeability changes following derivatization, guiding rational prodrug design [2] [7].
Table 3: Bioactive Derivatives and Key Properties
Derivative | CAS Number | Molecular Formula | Key Modification | Biological Property Enhancement |
---|---|---|---|---|
2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid HCl | 2243508-59-8 | C₇H₁₄ClNO₃ | Hydrochloride salt formation | Improved crystallinity & solubility |
(2R)-2-Amino-3-((5-hydroxy-2-methyltetrahydrofuran-3-yl)thio)propanoic acid | 59411-65-3 | C₈H₁₅NO₄S | Thioether linkage | Enhanced BBB penetration, receptor affinity |
Fmoc-(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid | Not Assigned | C₂₂H₂₅NO₅ | N-Fmoc protection | SPPS incorporation, peptide synthesis |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1